molecular formula C4H6O2 B146191 beta-Butyrolactone CAS No. 36536-46-6

beta-Butyrolactone

Cat. No.: B146191
CAS No.: 36536-46-6
M. Wt: 86.09 g/mol
InChI Key: GSCLMSFRWBPUSK-UHFFFAOYSA-N
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Description

Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992)
This compound is a beta-lactone.

Scientific Research Applications

Effects on Fungus Aspergillus terreus

Beta-butyrolactone I enhances secondary metabolite production in Aspergillus terreus, including the therapeutically important compound lovastatin. This molecule induces morphological and sporulation changes in the fungus, leading to increased hyphal branching and submerged sporulation (Schimmel, Coffman, & Parsons, 1998).

Polymerization Studies

  • β-butyrolactone's ring-opening polymerization catalyzed by distannoxane complexes has been studied, showing that this process is of a living nature and leads to predominantly syndiotactic polymers (Hori & Hagiwara, 1999).
  • Trifluoromethane sulfonic acid can selectively catalyze β-butyrolactone's ring-opening, leading to well-defined block copolymers useful in various applications (Couffin, Martín-Vaca, Bourissou, & Navarro, 2014).

Catalytic Processes

Aluminoxane catalysts are used in the stereoregular polymerization of β-butyrolactone to create high molecular weight, isotactic poly-β-butyrolactone (Pajerski & Lenz, 1993).

Synthesis and Characterization Studies

  • A study on synthesizing crystalline DL-poly-β-hydroxybutyrate from DL-β-butyrolactone revealed that certain organometallic catalysts could produce highly crystalline samples of polyester (Agostini, Lando, & Shelton, 1971).
  • Butyrolactone lignan disaccharides isolated from Flacourtia ramontchi have unique structures, potentially useful in various scientific applications (Satyanarayana, Krupadanam, & Srimannarayana, 1991).

Surface Film Studies

Surface films formed on lithium surfaces in γ-butyrolactone solutions have been studied using FTIR and NMR, showcasing the interaction of β-butyrolactone with metal surfaces and its potential applications in battery technology (Aurbach, 1989).

Mechanism of Action

Target of Action

Beta-Butyrolactone is the intramolecular carboxylic acid ester (lactone) of the optically active 3-hydroxybutanoic acid . It is primarily used as a monomer for the production of the biodegradable polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB) . The primary targets of this compound are the enzymes involved in the polymerization process .

Mode of Action

This compound undergoes ring-opening polymerization . This process involves the interaction of this compound with its targets, leading to changes in the structure of the compound. The ring-opening of this compound can proceed by two different pathways: O-acyl cleavage and O-alkyl cleavage . Both pathways lead to the formation of different end groups, an alkoxide chain-end group from acyl cleavage, and a carboxylate from alkyl cleavage .

Biochemical Pathways

The polymerization of this compound affects the biochemical pathways involved in the production of polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB) . The polymerization process is governed by pathway-specific regulators that respond to autoregulatory proteins . These regulators act in concert with their cognate ligands, such as gamma-butyrolactone receptor proteins and their cognate gamma-butyrolactone ligands .

Pharmacokinetics

It is known that this compound is soluble in water and various organic solvents , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the production of polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB), a biodegradable polymer . This polymer has various applications, including its use in the production of biodegradable plastics .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the presence of certain catalysts can influence the yield and selectivity of the polymerization process .

Safety and Hazards

Beta-Butyrolactone is a suspected carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is mildly toxic by ingestion and a moderate skin irritant . It is incompatible with strong oxidizers and strong bases, and is hydrolyzed by water and aqueous alkali .

Future Directions

Lactones are a group of compounds that have been known for several decades. The commercial importance of lactones results from the possibility of manufacturing a broad scope of derivatives and polymers with a wide spectrum of applications . The work is focused on the methods for the synthesis of lactones and lactones derivates, as well as on the special properties and application of the studied compounds .

Properties

IUPAC Name

4-methyloxetan-2-one
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InChI

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3
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InChI Key

GSCLMSFRWBPUSK-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(=O)O1
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Molecular Formula

C4H6O2
Record name BETA-BUTYROLACTONE
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Related CAS

36486-76-7
Record name 2-Oxetanone, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1020223
Record name beta-Butyrolactone
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Molecular Weight

86.09 g/mol
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Physical Description

Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO]
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Boiling Point

160 to 163 °F at 29 mmHg (NTP, 1992)
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Flash Point

140 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
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Density

1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg]
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CAS No.

3068-88-0, 36536-46-6
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Melting Point

-46.3 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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